molecular formula C13H8N2O3 B1399397 3-(4-nitrophenoxy)Benzonitrile CAS No. 17076-74-3

3-(4-nitrophenoxy)Benzonitrile

Cat. No. B1399397
CAS RN: 17076-74-3
M. Wt: 240.21 g/mol
InChI Key: ICUJVTKZUNIFAB-UHFFFAOYSA-N
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Description

3-(4-nitrophenoxy)Benzonitrile is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.22 .


Molecular Structure Analysis

The InChI code for 3-(4-nitrophenoxy)Benzonitrile is 1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(4-nitrophenoxy)Benzonitrile has a molecular weight of 240.22 . Further physical and chemical properties are not specified in the retrieved data.

Scientific Research Applications

Life Science Research

3-(4-nitrophenoxy)Benzonitrile: is utilized as a chemical building block in life science research. Its properties make it suitable for constructing complex molecules that can be used in the study of biological systems .

Medicine

In the medical field, this compound is explored for its potential use in drug design and synthesis. It may serve as a precursor or an intermediate in the creation of pharmaceuticals that target specific diseases .

Agriculture

While direct applications in agriculture for 3-(4-nitrophenoxy)Benzonitrile are not explicitly documented, the compound could be involved in the synthesis of agrochemicals or as a part of novel nanofertilizers, which are an emerging field aimed at enhancing nutrient delivery to plants .

Material Science

3-(4-nitrophenoxy)Benzonitrile: may find applications in material science, particularly in the synthesis of new materials or coatings that require specific organic nitriles as precursors .

Environmental Science

This compound could be used in environmental science research, particularly in the study of organic pollutants. Its nitro group and aromatic structure make it a relevant compound for understanding the behavior of similar organic contaminants in the environment .

Analytical Chemistry

In analytical chemistry, 3-(4-nitrophenoxy)Benzonitrile can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of similar compounds .

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant, as it can be a key intermediate in the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new therapeutic agents .

Advanced Coating Technologies

3-(4-nitrophenoxy)Benzonitrile: might be involved in the synthesis of advanced coatings, such as those used in high-performance materials that require chemical resistance or special physical properties .

properties

IUPAC Name

3-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUJVTKZUNIFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720680
Record name 3-(4-Nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrophenoxy)Benzonitrile

CAS RN

17076-74-3
Record name 3-(4-Nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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